molecular formula C13H20ClNO2 B1302519 Carnegine Hydrochloride CAS No. 5852-92-6

Carnegine Hydrochloride

Cat. No.: B1302519
CAS No.: 5852-92-6
M. Wt: 257.75 g/mol
InChI Key: LARXMHOYLNCTFD-UHFFFAOYSA-N
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Description

Carnegine Hydrochloride is a chemical compound with the molecular formula C13H19NO2.HCl. . This compound is known for its pharmacological properties and has been studied for various applications in scientific research.

Scientific Research Applications

Carnegine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including its potential use in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Target of Action

Carnegine Hydrochloride, also known as Levocarnitine, primarily targets the mitochondria, the powerhouses of the cell . It plays a crucial role in the transport of long-chain fatty acids into the mitochondria . These fatty acids are then oxidized to produce energy in the form of adenosine triphosphate (ATP) .

Mode of Action

This compound interacts with its targets by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . This compound also helps in removing products of metabolism from cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid oxidation pathway . By transporting long-chain fatty acids into the mitochondria, this compound enables these fatty acids to be oxidized for energy production . This process results in the production of ATP, which is essential for various cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion . After oral administration, the bioavailability of this compound is relatively low, ranging from 5-18% . It is distributed throughout the body, with the slowest equilibrating pool comprising skeletal and cardiac muscle . This compound is eliminated from the body mainly via urinary excretion .

Result of Action

The primary result of this compound’s action is the production of energy in the form of ATP . By facilitating the transport of long-chain fatty acids into the mitochondria for oxidation, this compound helps to maintain energy production at optimal levels . This is particularly important in tissues like skeletal and cardiac muscle that metabolize fatty acids as an energy source .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of long-chain fatty acids, which are the primary substrates for this compound, can affect its efficacy . Additionally, the presence of other compounds, such as ascorbic acid and iron, is necessary for the synthesis of this compound . Furthermore, genetic or medical disorders can affect the body’s ability to synthesize or utilize this compound .

Biochemical Analysis

Biochemical Properties

Carnegine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, where this compound acts as an inhibitor . This inhibition can affect neurotransmission by preventing the breakdown of acetylcholine, leading to prolonged signaling. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating acetylcholine levels . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. In muscle cells, this compound affects calcium ion channels, altering muscle contraction and relaxation dynamics . These cellular effects highlight the compound’s potential in studying neuromuscular disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to the active site of acetylcholinesterase, this compound inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can activate or inhibit other enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cognitive function by modulating neurotransmitter levels . At high doses, this compound can induce adverse effects, including neurotoxicity and disruptions in metabolic processes . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of various endogenous and exogenous compounds . This interaction can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . This compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target tissues .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The compound’s activity and function are influenced by its subcellular localization, with targeted effects on cellular processes depending on its distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carnegine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by extracting the compound from the saguaro cactus. The extraction process involves several steps, including maceration, filtration, and purification. The extracted compound is then reacted with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Carnegine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXMHOYLNCTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-92-6, 6266-98-4
Record name Carnegine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnegine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARNEGINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V677TLE007
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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